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Hepcidin-2

Cat. No.: B1576448
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Description

Hepcidin-2 is a liver-expressed antimicrobial peptide (LEAP-1) that serves a critical dual function in vertebrate biology, acting as a key regulator of systemic iron homeostasis and a potent effector of the innate immune system . As a research reagent, it is invaluable for investigating the intricate hepcidin-ferroportin axis, the central mechanism for controlling iron export from cells like macrophages and duodenal enterocytes . Its binding to the iron exporter ferroportin induces the latter's internalization and degradation, leading to cellular iron retention and hypoferremia, a host defense mechanism to limit iron availability for invading pathogens . Beyond its iron-regulatory function, this compound exhibits direct, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as demonstrated in zebrafish and tilapia models . This bactericidal activity is dependent on its highly conserved disulfide bridges, which stabilize its structure and are essential for its function . Studies show it acts by disrupting bacterial cell membranes and demonstrates affinity for microbial surface patterns like LPS, LTA, and PGN . Furthermore, research in fish models indicates that this compound dietary supplementation can modulate the gut microbiota profile and enhance immunomodulation, suggesting a complex role in host-defense that extends beyond direct microbial killing . Its role in the context of infection and inflammation is multifaceted, as its expression is significantly upregulated by pro-inflammatory cytokines such as IL-6 via the JAK/STAT signaling pathway . This reagent is essential for advancing studies in nutritional immunity, infectious diseases, and disorders of iron metabolism, including hereditary hemochromatosis and anemia of inflammation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

MKCKFCCNCRNLNGCGVCCDF

Origin of Product

United States

Molecular Biology and Gene Expression of Mouse Hepcidin 2 Hamp2

Genomic Organization and Transcriptional Regulation of Hamp2

The Hamp2 gene is situated on mouse chromosome 7. jax.org Its genomic organization is conserved, consisting of three exons and two introns, similar to Hamp1 and the human HAMP gene. plos.orgplos.org The duplication event that gave rise to Hamp2 is located downstream of a truncated Usf2 gene. researchgate.net

Promoter Elements and Regulatory Factors

The 5'-flanking genomic region (up to 1000 bp) of Hamp2 is highly similar to that of Hamp1. researchgate.net Despite this similarity, Hamp2 exhibits differential transcriptional regulation compared to Hamp1. Studies investigating the promoter regions of Hamp1 and Hamp2 have examined the roles of various regulatory motifs, including STAT, AP-1, E-box, and TIEG sites. nih.govnih.gov

Research indicates that while the STAT site is crucial for the basal level expression of Hamp1, its role in Hamp2 appears different. nih.govnih.gov Mutagenesis of the STAT site in the Hamp1 promoter to the sequence found in the Hamp2 STAT site reduced basal expression, whereas "correcting" the STAT site in the Hamp2 promoter towards the Hamp1 sequence resulted in a partial increase in basal reporter expression. nih.govnih.gov This suggests that differences in the STAT site contribute to the lower basal expression of Hamp2. nih.govnih.gov

Unlike Hamp1, Hamp2 is not responsive to inflammatory stimuli like IL-6 or to BMPs (Bone Morphogenetic Proteins), which are key regulators of Hamp1 expression. nih.govnih.gov This lack of responsiveness suggests functional differences in their promoter elements despite sequence similarity. While USF1 and USF2 can upregulate Hamp1 expression, co-expression with Hamp2 promoter reporter constructs did not show significant upregulation of Hamp2. nih.gov SMAD4, a transcriptional regulator in the TGF and BMP signaling pathways, is known to affect Hamp1 expression, but its specific role in Hamp2 regulation is less clear. nih.gov

Comparison of Hamp2 Expression Patterns with Hamp1

Hamp1 and Hamp2 display distinct expression patterns in terms of tissue specificity and responses to regulatory stimuli. researchgate.netnih.gov

Hamp1 is predominantly expressed in the liver, serving as the primary site for the production of the iron-regulatory hormone. researchgate.netphysiology.org In contrast, Hamp2 shows strong expression in the pancreas. physiology.org While Hamp1 expression is highest in the liver, Hamp2 expression can be considerable in the pancreas and exhibits strain- and sex-dependent variation in hepatic expression. physiology.orgnih.govnih.gov

Data on tissue expression levels can be summarized as follows:

GenePrimary Expression SiteOther Notable Expression
Hamp1LiverLower levels in other organs plos.org
Hamp2PancreasLiver (variable by strain/sex) physiology.orgnih.govnih.gov

In a study of chronic pancreatitis recovery in mice, Hamp2 expression was dramatically reduced in the pancreas during the injury phase and partially recovered during the recovery phase. lsuhsc.edu Hamp1 levels were not significantly altered in the pancreas in this study. lsuhsc.edu

A key difference between Hamp1 and Hamp2 lies in their responsiveness to iron and inflammation. Hamp1 expression in the liver is upregulated by iron overload and inflammation (via IL-6 and BMPs) and downregulated by hypoxia and anemia. researchgate.netnih.govplos.orgnih.govrug.nl

In contrast, Hamp2 does not appear to be responsive to inflammatory stimuli like LPS or IL-6. nih.govnih.govphysiology.org While Hamp2 expression has been reported to be upregulated by dietary iron overload in the liver, its response to iron may differ from Hamp1 depending on the tissue and experimental model. nih.govplos.org Some studies suggest that both Hamp1 and Hamp2 expression respond coordinately to dietary iron. nih.gov However, transgenic mice overexpressing Hamp2 did not show effects on iron metabolism similar to those overexpressing Hamp1, suggesting a lack of iron regulatory activity for Hamp2 protein despite its mRNA being iron-responsive in some contexts. nih.govphysiology.orgnih.gov

The differential regulation by inflammatory signals is a significant distinction:

StimulusHamp1 RegulationHamp2 Regulation
Iron OverloadUpregulatedUpregulated (in some contexts) nih.govplos.org
Inflammation (e.g., LPS, IL-6)UpregulatedNot responsive nih.govnih.govphysiology.org
Hypoxia/AnemiaDownregulatedNot specified in search results
Tissue-Specific Expression Profiles (e.g., pancreas vs. liver)

Post-Transcriptional and Post-Translational Regulation of Mouse Hepcidin-2 (B1576447)

Information specifically on the post-transcriptional and post-translational regulation of mouse this compound (Hamp2) is limited in the provided search results. Hepcidin (B1576463) proteins, in general, are synthesized as prepropeptides and undergo proteolytic processing to generate mature, disulfide-linked peptides. plos.orgplos.orggenecards.org The human hepcidin preproprotein is cleaved into mature peptides of 20, 22, and 25 amino acids. genecards.org Mouse hepcidin peptides are also cysteine-rich and form intramolecular disulfide bonds. plos.orggenecards.org

While the preproprotein synthesis and processing pathway likely apply to Hamp2, detailed mechanisms of post-transcriptional regulation (e.g., mRNA stability) or specific post-translational modifications unique to Hamp2 were not extensively described in the search results. One study mentioned that hepcidin suppression by erythropoiesis and iron deficiency involves loss of transcription initiation rather than inhibition of transcription elongation or post-transcriptional mechanisms like mRNA stability or translational regulation for Hamp1, but this does not directly address Hamp2. rug.nl

Evolutionary Divergence and Functional Implications of Two Hepcidin Genes in Mice

The presence of two hepcidin genes, Hamp1 and Hamp2, in mice is a result of a gene duplication event and represents a divergence from the single HAMP gene found in humans and most other mammals. researchgate.netplos.orgphysiology.orgnih.gov This duplication has led to functional distinctions between the two genes. researchgate.netnih.gov

While Hamp1 is considered the functional homolog of human HAMP and plays a central role in systemic iron homeostasis by regulating ferroportin, Hamp2 does not appear to have the same iron regulatory activity. researchgate.netnih.govphysiology.orgnih.gov Transgenic mice overexpressing Hamp2 did not develop anemia or exhibit altered iron metabolism phenotypes characteristic of Hamp1 overexpression or deficiency. nih.govphysiology.orgnih.gov This suggests that despite sequence similarity, the mature Hamp2 peptide may lack the ability to effectively bind and induce the degradation of ferroportin, the iron exporter. nih.gov

The functional implication of having two hepcidin genes in mice, particularly the role of Hamp2, is still being investigated. While Hamp1 is the primary iron regulator, the distinct expression pattern of Hamp2, particularly its strong expression in the pancreas and lack of responsiveness to inflammation, suggests potential alternative or complementary functions. researchgate.netnih.govnih.govphysiology.org Some research in fish, which also can have multiple hepcidin genes, suggests that while one paralog (HAMP1-like) is involved in iron regulation, another (HAMP2-like) may have more pronounced antimicrobial activity. plos.orgresearchgate.net Although hepcidin peptides generally possess antimicrobial properties, the specific antimicrobial role or other potential functions of mouse Hamp2 distinct from iron regulation are areas of ongoing research. researchgate.net The differential regulation and tissue expression of Hamp2 suggest it may play a role in local iron handling or other physiological processes independent of systemic iron control. researchgate.netlsuhsc.edu

The deletion of the Hamp1 allele leads to altered iron homeostasis, but the additional deletion of the Hamp2 allele does not exacerbate the iron-related phenotype, further supporting the primary role of Hamp1 in systemic iron regulation. nih.govnih.gov

Summary of Functional Differences:

FeatureHamp1Hamp2
Primary FunctionSystemic Iron Homeostasis RegulatorFunction less clear, not primary iron regulator nih.govphysiology.orgnih.gov
Ferroportin BindingYesAppears limited or absent nih.gov
Response to IronUpregulatedUpregulated in some contexts, but protein lacks iron regulatory activity nih.govnih.govplos.orgnih.gov
Response to InflammationUpregulatedNot responsive nih.govnih.govphysiology.org

Biological Roles and Molecular Mechanisms of Hepcidin 2

Investigational Role of Mouse Hepcidin-2 (B1576447) in Systemic Iron Homeostasis

Limited or Absent Contribution to Iron Regulation Compared to Hepcidin-1 (B1576454)

Research indicates that mouse this compound plays a limited or absent role in the regulation of systemic iron homeostasis when compared to Hepcidin-1. plos.orgresearchgate.nethaematologica.org Studies involving transgenic mice overexpressing this compound have shown that these animals develop normally and exhibit hematological parameters similar to non-transgenic littermates. plos.orgashpublications.orgnih.gov This is in stark contrast to mice overexpressing Hepcidin-1, which develop severe iron-deficient anemia, highlighting the non-redundant roles of the two peptides in mice. plos.orgashpublications.orgashpublications.org Although Hamp2 expression can respond to iron loading, its inability to regulate iron metabolism is evident in these transgenic models. haematologica.orgoup.com

Interactions with Ferroportin (FPN) in Mouse Models

The primary mechanism by which hepcidin (B1576463) regulates iron homeostasis is by binding to the iron exporter Ferroportin (FPN), leading to its internalization and degradation. haematologica.orgdovepress.commdpi.com This interaction controls the release of iron from cells, such as duodenal enterocytes and macrophages, into the plasma. haematologica.orgdovepress.com While Hepcidin-1 is known to effectively regulate cellular iron efflux through Ferroportin in mice, the interaction between this compound and Ferroportin in the context of iron regulation appears to be functionally different or significantly less potent. plos.orgashpublications.org The lack of an iron-related phenotype in this compound overexpressing mice, despite high levels of this compound mRNA expression, suggests that this compound does not interact with Ferroportin in a manner that significantly impacts systemic iron metabolism under normal conditions. plos.orgashpublications.orgnih.gov

Potential Non-Iron Related Biological Functions of Mouse this compound

Beyond its limited role in iron regulation, investigations into this compound have revealed potential functions unrelated to systemic iron homeostasis.

Antimicrobial Properties and Host Defense Mechanisms

Hepcidin peptides, in general, were initially characterized for their antimicrobial properties. researchgate.netnovusbio.comfrontiersin.org While the antimicrobial role of hepcidin in mammals is considered minor compared to its iron regulatory function, especially for Hepcidin-1, some studies suggest potential antimicrobial activity for this compound or its derived peptides, particularly in other species like teleost fish where multiple hepcidin types exist with potentially separated functions. researchgate.netfrontiersin.org Although direct evidence for a significant antimicrobial role of mouse this compound in host defense is less established compared to its iron regulatory paralog, the name "hepcidin antimicrobial peptide 2" suggests this as a potential area of investigation. nih.gov

Responses to Radiation Exposure

Mouse this compound has been identified as a radiation-responsive molecule. researchgate.netnih.govoup.comsemanticscholar.org Studies have shown that exposure to gamma irradiation can increase the expression of the Hamp2 gene in the liver and lead to elevated levels of this compound in mouse urine. researchgate.netnih.govfrontiersin.org The increase in urinary this compound can occur in a dose-dependent manner and persist for a significant period after irradiation. nih.gov This response has been observed in different mouse strains. nih.gov The upregulation of urinary this compound appears to be linked, at least in part, to the increased expression of Hamp2 mRNA in the liver following radiation exposure. nih.gov This suggests a potential role for this compound as a biomarker or in the biological response to radiation.

Table 1: Effect of Gamma Irradiation on Urinary this compound Levels in Mice

Radiation Dose (Gy)Time Post-IrradiationObserved Effect on Urinary this compoundReference
1 and aboveStarting 24 hoursSignificant increase, lasting ~168h nih.gov
0.25, 0.58-48 hours and 120-168 hoursBiphasic increase nih.gov

Note: Data is based on observed trends and may vary depending on specific experimental conditions.

Other Hypothesized Roles in Specific Tissues (e.g., pancreas)

While Hepcidin-1 expression is predominantly in the liver, this compound is also expressed in other tissues, notably the pancreas, in some mouse strains. plos.orgashpublications.orggenecards.org The expression pattern of Hamp2 in the pancreas can differ from that of Hamp1 and may not be regulated by the same factors, such as iron deficiency. ashpublications.org Although Hepcidin-knockout mice develop iron overload in the pancreas, suggesting a role for hepcidin in pancreatic iron metabolism, the specific contribution of this compound to pancreatic function, particularly in iron handling or other processes, remains an area of investigation. pnas.orgnih.gov Studies have explored the impact of hyperglycemia on hepcidin expression in pancreatic beta-cells and its potential link to iron deposition and beta-cell dysfunction, but the precise role of this compound in these processes requires further elucidation. nih.gov

Characteristics and Proposed Biological Significance of Human N-Terminally Truncated Hepcidin Isoforms (Hepcidin-20, Hepcidin-22)

Hepcidin, a peptide hormone primarily produced by the liver, is a crucial regulator of systemic iron homeostasis. The main circulating and biologically active form is Hepcidin-25 (B1576460), a 25-amino acid peptide. In addition to Hepcidin-25, truncated isoforms, specifically Hepcidin-20 (B1576446) and Hepcidin-22, have been identified in human biological fluids. nih.govwjgnet.comthieme-connect.com The physiological roles of these truncated forms are not yet fully understood. nih.govjournal-imab-bg.org

Formation and Proteolytic Processing Mechanisms

Hepcidin is initially synthesized as an 84-amino acid precursor polypeptide called preprohepcidin. nih.govwjgnet.comfrontiersin.org This precursor undergoes sequential proteolytic cleavages. The first cleavage removes a signal peptide, resulting in a 60-amino acid prohepcidin. frontiersin.orgwikipedia.org Further processing of prohepcidin, likely by furin-like proprotein convertases, results in the mature, 25-amino acid Hepcidin-25. frontiersin.orgwikipedia.orgresearchgate.nethaematologica.org

The N-terminally truncated isoforms, Hepcidin-20 and Hepcidin-22, are believed to be generated through further processing of Hepcidin-25 or potentially directly from prohepcidin by specific convertases. nih.govashpublications.org Hepcidin-20 has been detected in both serum and urine, while Hepcidin-22 has primarily been found in urine. nih.govhaematologica.org Some research suggests that Hepcidin-22 might be primarily a urinary degradation product of Hepcidin-25. haematologica.org The exact mechanisms and the specific enzymes involved in the formation of Hepcidin-20 and Hepcidin-22 are still under investigation. nih.govresearchgate.net

Relative Bioactivity and Functional Implications Compared to Hepcidin-25

Hepcidin-25 exerts its primary biological function by binding to ferroportin, the sole known cellular iron exporter. nih.govwjgnet.comfrontiersin.orgwikipedia.org This interaction leads to the internalization and degradation of ferroportin, thereby reducing iron efflux from cells, including enterocytes, macrophages, and hepatocytes. frontiersin.orgwikipedia.orgweldonbiotech.com This mechanism is central to regulating dietary iron absorption and the release of iron from storage sites. frontiersin.orgwikipedia.orgweldonbiotech.com

In contrast to Hepcidin-25, the truncated isoforms, Hepcidin-20 and Hepcidin-22, have shown significantly reduced or almost complete loss of ability to interact with ferroportin and regulate iron homeostasis. nih.govwjgnet.comashpublications.orgfrontierspartnerships.org This suggests that the N-terminal amino acids, particularly the first five, are essential for the iron-regulatory activity of hepcidin. wjgnet.comwikipedia.orghaematologica.org

While their role in iron regulation appears minimal, Hepcidin-20 has been reported to possess greater antimicrobial activity in vitro compared to Hepcidin-25. wjgnet.comhaematologica.org This has led to the hypothesis that these smaller forms might not solely be degradation byproducts but could potentially have roles as more potent defensins with antimicrobial properties. wjgnet.com However, the biological significance of their antimicrobial activity in vivo remains unclear. nih.gov

Correlation with Physiological States and Biological Markers (e.g., creatinine)

Studies have investigated the levels of Hepcidin-20 and Hepcidin-22 in various physiological and pathological conditions. Hepcidin-20 has been detected in a significant proportion of individuals in general populations. nih.gov Its levels have been found to correlate with several biological markers.

In univariate analyses, Hepcidin-20 has shown significant correlations with age, hemoglobin, and C-Reactive Protein (CRP) in men. nih.govresearchgate.net In women, Hepcidin-20 has correlated significantly with age, body mass index (BMI), ferritin, CRP, and creatinine (B1669602). nih.govresearchgate.net Multivariate linear regression models have indicated that Hepcidin-25 and age are independent significant predictors of Hepcidin-20 levels in men, while Hepcidin-25, age, BMI, and ferritin are significant predictors in women. nih.govresearchgate.net Notably, a negative correlation between ferritin and Hepcidin-20 was observed in women in one study. nih.gov

Hepcidin levels, including potentially truncated forms, are influenced by various factors such as iron stores, inflammation, erythropoietic activity, and hypoxia. journal-imab-bg.orglancet.co.za Elevated levels of hepcidin, including Hepcidin-20, have been particularly noted in conditions associated with high hepcidin concentrations, such as chronic kidney disease (CKD) and inflammation. ashpublications.orgresearchgate.netplos.org In chronic hemodialysis patients, Hepcidin-25 levels were independently associated with ferritin, hsCRP, presence of diabetes, estimated glomerular filtration rate, absolute reticulocyte count, and soluble transferrin receptor. plos.org Hepcidin-20 and Hepcidin-25 were found to be highly correlated in these patients. plos.org

The correlation with creatinine, a marker of kidney function, is particularly relevant as hepcidin is cleared by the kidneys. lancet.co.za Studies have shown that Hepcidin-25 levels are influenced by residual kidney function. plos.org While Hepcidin-20 and Hepcidin-22 are also found in urine, their specific relationship with creatinine clearance and renal function requires further elucidation. thieme-connect.comjlabphy.org

Data from a study on a general population showed the geometric mean levels of Hepcidin-20 and Hepcidin-25, as well as their detection rates:

IsoformGeometric Mean (nmol/l) (Whole Population, n=1577)Detectable %
Hepcidin-203.31 (3.17–3.46)54.2
Hepcidin-257.86 (7.54–8.19)89.1

Data derived from search result nih.gov.

The ratio between Hepcidin-25 and Hepcidin-20 has also been investigated and was found to vary, increasing with increasing iron stores. nih.gov This suggests a possible active regulation of Hepcidin-20 production or differential clearance compared to Hepcidin-25. nih.gov

The presence and correlation of Hepcidin-20 and Hepcidin-22 with various physiological markers suggest potential, albeit not fully defined, biological roles or implications in specific conditions, possibly related to inflammation or as indicators of hepcidin metabolism and clearance.

Regulatory Pathways Influencing Hepcidin 2 Expression and Processing

Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway in Hepcidin (B1576463) Regulation (General Context)

The BMP/SMAD signaling pathway is a cornerstone in the regulation of hepcidin expression in response to the body's iron status. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org Activation of this pathway occurs when dimeric BMP ligands interact with Type I and Type II serine/threonine kinase receptors on the hepatocyte surface. This interaction initiates a signaling cascade culminating in the transcription of the hepcidin gene (HAMP). ashpublications.orgresearchgate.netashpublications.orgjci.org Studies utilizing animal models with targeted disruptions of key pathway components have underscored the indispensable role of this pathway in maintaining appropriate hepcidin levels and preventing iron overload. researchgate.netnih.gov

Role of BMP Ligands (e.g., BMP6) and Receptors

Several BMP ligands contribute to hepcidin regulation, with BMP6 recognized as the primary ligand mediating iron-dependent hepcidin regulation in vivo. researchgate.netresearchgate.netfrontiersin.orgashpublications.orgnih.gov The expression of BMP6 in the liver is responsive to dietary iron levels. portlandpress.com BMP2 also plays a role in hepcidin modulation and is thought to be involved in maintaining basal hepcidin levels, signaling preferentially through ALK3. ashpublications.orghaematologica.org BMP6, whose levels increase with liver iron accumulation, activates the pathway, primarily via ALK2. ashpublications.org BMPs bind to a receptor complex comprising Type I and Type II BMP receptors. researchgate.netresearchgate.netashpublications.orgjci.org Key Type I receptors involved in hepcidin regulation include ALK2 and ALK3. nih.govresearchgate.netashpublications.orghaematologica.org Type II receptors such as BMPR2 and ACVR2A are also integral to this complex. ashpublications.orgresearchgate.netashpublications.org The binding of BMPs to this receptor complex triggers the phosphorylation of intracellular signaling molecules. researchgate.netresearchgate.netashpublications.org

Co-receptors: Hemojuvelin (HJV) and Neogenin (NEO1)

Hemojuvelin (HJV), also known as hemochromatosis type 2 protein (HFE2), functions as a crucial co-receptor for BMPs in the context of hepcidin regulation. mdpi.comresearchgate.netnih.govfrontiersin.orgjci.org HJV enhances BMP signaling, thereby promoting hepcidin transcription. mdpi.com Mutations in the HJV gene are associated with juvenile hereditary hemochromatosis, a disorder characterized by significantly reduced hepcidin levels and systemic iron overload. researchgate.netjci.orgfrontiersin.org HJV facilitates downstream signaling through the SMAD pathway by binding to BMP ligands and forming a complex with Type I BMP receptors. researchgate.net Soluble forms of HJV (sHJV) can exert a negative regulatory effect on hepcidin expression by competing with membrane-bound HJV for BMP binding, thereby inhibiting the BMP/SMAD pathway. mdpi.comportlandpress.com

Neogenin (NEO1) is another protein that interacts with HJV and has been implicated in the regulation of hepcidin. acs.orgresearchgate.netplos.orgnih.gov Evidence suggests that neogenin may function as a scaffold protein, facilitating the assembly of the HJV-BMP-BMP receptor complex to enhance hepcidin expression. researchgate.netnih.gov Studies have shown that disrupting the interaction between HJV and neogenin can suppress BMP-mediated induction of hepcidin expression. nih.gov Neogenin has also been proposed to play a role in modulating the ratio of membrane-bound to soluble HJV. acs.org

Intracellular Signaling Mediators: SMAD Proteins (SMAD1/5/8, SMAD4)

Following the activation of the BMP receptor complex, intracellular signaling is transduced by SMAD proteins. Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, undergo phosphorylation by the activated Type I BMP receptors. ashpublications.orgresearchgate.netfrontiersin.orgashpublications.org These phosphorylated R-SMADs then associate with the common mediator SMAD (co-SMAD), SMAD4, to form a complex. ashpublications.orgresearchgate.netashpublications.orgjci.org This SMAD complex translocates into the nucleus, where it binds to BMP-responsive elements (BMP-REs) within the hepcidin gene promoter, thereby activating hepcidin transcription. nih.govashpublications.orgashpublications.orgjci.org Studies involving mice with hepatocyte-specific deletion of Smad4 have demonstrated severe iron overload and marked suppression of hepcidin mRNA levels, highlighting the critical role of SMAD4 in hepcidin transcriptional regulation. researchgate.netportlandpress.com

Research indicates that SMAD1/5/8 phosphorylation is elevated in inflammatory anemia but significantly reduced in the presence of concomitant iron deficiency. haematologica.org This finding suggests that iron status influences the activation of SMAD1/5/8. haematologica.org

Upstream Modulators: HFE, Transferrin Receptor 2 (TFR2), and Transferrin

HFE and Transferrin Receptor 2 (TFR2) are significant upstream modulators of the BMP/SMAD pathway in hepcidin regulation, functioning as sensors of circulating iron levels. mdpi.comnih.govnih.govportlandpress.comfrontiersin.orgnih.gov HFE, a protein associated with hereditary hemochromatosis when mutated, is thought to modulate BMP-SMAD signaling downstream of BMP6 and may be necessary for the proper interaction between BMPs and their receptors. portlandpress.com HFE has been shown to interact with the BMP type I receptor ALK3, contributing to its stabilization at the cell surface and enhancing BMP signaling to increase hepcidin expression. portlandpress.com

TFR2, a liver-specific homolog of TFR1, senses changes in blood iron levels through its interaction with holo-transferrin (iron-loaded transferrin). nih.govfrontiersin.org TFR2 exhibits a lower affinity for transferrin compared to TFR1 and possesses a distinct binding site for HFE. nih.govfrontiersin.org TFR2 influences the BMP-SMAD pathway to regulate hepcidin, and its deficiency results in reduced levels of phosphorylated SMAD1/5/8 in the liver. portlandpress.com It has been proposed that TFR2 is involved in the iron-mediated upregulation of BMP6. portlandpress.com

HFE and TFR2 are believed to form complexes and signal for hepcidin upregulation when HFE is not bound to TFR1. nih.gov Studies in mice lacking both Hfe and Tfr2 suggest that these proteins regulate hepcidin through parallel pathways involving SMAD1/5/8. nih.gov

Transferrin, particularly iron-loaded transferrin (holo-transferrin), plays a role in this regulatory axis. nih.govfrontiersin.org Increased transferrin saturation is sensed by TFR2, which initiates a signaling cascade leading to BMP6 synthesis. portlandpress.com Iron-loaded transferrin can also displace HFE from TFR1, potentially allowing HFE to interact with TFR2 and signal for hepcidin production. nih.gov

JAK/STAT Signaling Pathway in Hepcidin Regulation (General Context)

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway represents another primary pathway involved in regulating hepcidin transcription, primarily in response to inflammatory stimuli. mdpi.comnih.govportlandpress.comhaematologica.org This pathway serves as a key mediator of the hepcidin response during infection and inflammation. nih.govfrontiersin.org

Role of Interleukin-6 (IL-6) and other Cytokines

Interleukin-6 (IL-6) is a major pro-inflammatory cytokine and a key mediator of hepcidin induction during inflammatory states. mdpi.comnih.govhaematologica.orgfrontiersin.orgnih.gov The binding of IL-6 to its receptor on hepatocytes triggers the recruitment and activation of Janus kinases (JAKs), specifically JAK1 and JAK2. mdpi.comnih.gov Activated JAKs subsequently phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). mdpi.comnih.govhaematologica.orgnih.gov Phosphorylated STAT3 molecules dimerize, translocate to the nucleus, and bind to STAT3 response elements in the hepcidin gene promoter, thereby activating hepcidin transcription. mdpi.comnih.govjci.orghaematologica.orgnih.gov

Other cytokines, such as IL-1 and IL-22, have also been reported to positively influence hepcidin expression. mdpi.com The inflammatory cytokine cascade, including IL-6, IL-1, and TNFα, initiated by infection and inflammation, stimulates hepcidin production. While IL-6 is a primary inducer, STAT3 can be activated by a variety of other cytokines and growth factors, suggesting that hepcidin expression may also be responsive to these mediators. nih.gov Furthermore, evidence suggests crosstalk between the BMP/SMAD and JAK/STAT pathways, where the BMP/SMAD pathway may modulate the IL-6 inducible STAT3 pathway. portlandpress.comjci.orghaematologica.org

Signaling Components: JAK Kinases and STAT3

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major signaling route that upregulates hepcidin expression, primarily in response to inflammation. Inflammatory cytokines, particularly interleukin-6 (IL-6), play a key role in activating this pathway. IL-6 binds to its receptor complex on hepatocytes, leading to the activation of JAK kinases, such as JAK1 and JAK2. mdpi.comnih.gov Activated JAK kinases then phosphorylate STAT3. mdpi.comnih.gov Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific STAT3 response elements in the promoter region of the hepcidin gene (HAMP), thereby activating its transcription. mdpi.comnih.govportlandpress.com

Research findings highlight the importance of this pathway in inflammatory conditions. For instance, studies have shown that IL-6 produced by immune cells during bacterial infections activates the JAK2-STAT3 pathway in hepatocytes, leading to increased hepcidin production. mdpi.comnih.gov This increase in hepcidin contributes to the hypoferremia (low serum iron) observed in inflammation and the anemia of chronic disease by limiting iron availability to pathogens and sequestering iron within macrophages. nih.gov The interaction between the JAK/STAT pathway and the BMP/SMAD pathway is also suggested to contribute to the complex regulation of hepcidin during inflammation. mdpi.comportlandpress.com

Hypoxia-Inducible Factor (HIF) Pathways and Hepcidin Modulation

Hypoxia, a state of low oxygen availability, generally suppresses hepcidin expression, which helps to increase iron availability for erythropoiesis. The Hypoxia-Inducible Factor (HIF) pathway is central to this response. HIF is a transcription factor that becomes stable under hypoxic conditions. HIF-1α and HIF-2α are key subunits involved. Studies have shown that HIF can directly or indirectly modulate hepcidin expression. While the primary effect of hypoxia is hepcidin suppression, some research indicates complex interactions. For example, studies using Hep3B cells revealed that TMPRSS6, a negative regulator of hepcidin, is upregulated by HIF-1α and HIF-2α, leading to decreased membrane hemojuvelin and reduced hepcidin production. frontiersin.org This suggests that HIF-mediated upregulation of TMPRSS6 could be one mechanism by which hypoxia suppresses hepcidin.

Erythropoiesis-Derived Regulatory Factors (e.g., Erythroferrone)

Erythropoietic activity, particularly increased red blood cell production (erythropoiesis), also influences hepcidin levels. During periods of increased erythropoiesis, such as in response to anemia or hemorrhage (stress erythropoiesis), factors are produced that suppress hepcidin expression. wikipedia.orgwikidoc.orgnih.gov This suppression ensures that sufficient iron is available for the increased demand for hemoglobin synthesis.

Erythroferrone (ERFE), a protein hormone produced by erythroblasts in the bone marrow, has been identified as a key erythropoiesis-derived regulator of hepcidin. wikipedia.orgwikidoc.orgnih.gov ERFE inhibits hepcidin production in the liver, thereby increasing the amount of iron available for hemoglobin synthesis. wikipedia.orgwikidoc.orgnih.gov The mechanism of action of ERFE involves inhibiting the bone morphogenetic protein (BMP) pathway, which is a major stimulator of hepcidin expression. wikipedia.orgnih.gov ERFE is thought to suppress hepcidin transcription by binding to bone morphogenetic proteins, preventing them from activating the BMP signaling pathway in hepatocytes. wikipedia.orgnih.gov

Regulatory Proteins and Enzymes Affecting Hepcidin-2 (B1576447) Specificity or Activity

Several proteins and enzymes play crucial roles in modulating hepcidin expression and activity, often by interacting with components of the core signaling pathways.

Upstream Stimulatory Factors (USF1, USF2) and E-box Elements

Upstream Stimulatory Factors 1 (USF1) and 2 (USF2) are basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) transcription factors that have been shown to regulate hepcidin expression. haematologica.orgashpublications.org These factors bind to specific DNA sequences known as E-box motifs (typically with the consensus sequence CACGTG) in the promoter regions of target genes, including the hepcidin gene. haematologica.orgashpublications.orggenecards.orgnih.govashpublications.org

Studies have demonstrated that USF1 and USF2 can transactivate the HAMP promoter, suggesting a positive regulatory role in hepcidin expression. ashpublications.orgnih.gov Research using HepG2 cells confirmed the ability of both USF1 and USF2 to activate the HAMP promoter. nih.gov USF1 and USF2 can bind to E-boxes as homodimers or heterodimers. ashpublications.org The interaction of USF1 and USF2 with E-box elements in the hepcidin promoter contributes to the complex transcriptional control of hepcidin. haematologica.orgashpublications.orgnih.gov

Protein Misfolding and Endoplasmic Reticulum (ER) Stress

Protein misfolding and the resulting endoplasmic reticulum (ER) stress can also influence hepcidin expression. The ER is involved in protein folding and processing, and disruptions to these processes can activate stress response pathways. While not as extensively studied as the other pathways, there is evidence suggesting a link between ER stress and hepcidin regulation. For instance, mutations in proteins involved in iron homeostasis, such as transferrin receptor 2 (TFR2), can lead to protein misfolding and ER stress, which in turn can affect hepcidin production. nih.gov TFR2 mutations, which cause a form of hereditary hemochromatosis, result in a misfolded protein that is not properly expressed on the cell surface, leading to impaired signaling and reduced hepcidin levels. nih.gov This highlights how disruptions in protein handling within the ER can indirectly impact hepcidin regulation.

Cross-Talk and Interplay Between Regulatory Pathways

The regulation of hepcidin expression is a complex process involving multiple signaling pathways that exhibit significant cross-talk. The primary pathways influencing hepcidin include iron sensing, inflammation, and erythropoietic drive. ashpublications.orgnih.govportlandpress.com

The Bone Morphogenetic Protein (BMP)/SMAD pathway is considered central to iron-sensing mechanisms regulating hepcidin production. nih.govportlandpress.com Iron loading increases the expression of BMP6, particularly in liver sinusoidal endothelial cells, which then signals through BMP receptors and co-receptors like Hemojuvelin (HJV) on hepatocytes. ashpublications.orgnih.govresearchgate.net This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which, in complex with SMAD4, translocate to the nucleus to activate hepcidin transcription. researchgate.netashpublications.org

Inflammation is another major inducer of hepcidin, primarily mediated by Interleukin-6 (IL-6) through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govashpublications.orgmdpi.com IL-6 binding to its receptor activates JAK1/2, leading to STAT3 phosphorylation and translocation to the nucleus, where it binds to the hepcidin promoter to activate transcription. mdpi.com

Significant cross-talk exists between the inflammatory (IL-6/STAT3) and iron-sensing (BMP/SMAD) pathways. The BMP/SMAD pathway is essential for a full hepcidin response to inflammation. ashpublications.orgmdpi.com The STAT3 response element on the hepcidin promoter is located near the BMP response element, suggesting a close relationship. mdpi.com Studies have shown that inactivation of the BMP-SMAD pathway, such as through mutation of the proximal BMP response sequence or deletion of SMAD4, significantly reduces hepcidin activation by IL-6. portlandpress.commdpi.com This indicates that the complete BMP-SMAD pathway is required for IL-6-mediated hepcidin induction. mdpi.com

Erythropoietic drive negatively regulates hepcidin expression to ensure sufficient iron availability for red blood cell production. ashpublications.orgashpublications.org Erythroferrone (ERFE), secreted by erythroid precursors, is a key mediator of this suppression, acting by blocking BMP2/6 from binding to the BMP receptor complex, thereby downregulating hepcidin. researchgate.nethaematologica.org The effect of ERFE can be impaired when SMAD signaling is high, suggesting an interaction point with the iron-sensing pathway. thebloodproject.com

Furthermore, there are negative regulators that modulate these pathways. Transmembrane protease, serine 6 (TMPRSS6) cleaves HJV from the hepatocyte surface, inhibiting BMP-SMAD signaling and suppressing hepcidin production, particularly in conditions of iron deficiency. researchgate.nethaematologica.orgphysiology.org FKBP12, an immunophilin, inhibits the BMP type I receptor ALK2, also suppressing the pathway. haematologica.orgphysiology.org Recent research highlights a functional cross-talk between FKBP12 and TMPRSS6, where downregulation of FKBP12 can upregulate TMPRSS6 expression, suggesting a compensatory mechanism to control hepcidin transcription. physiology.orgphysiology.org

The interplay between these pathways allows for fine-tuning of hepcidin levels in response to the body's iron status, inflammatory signals, and erythropoietic needs. mdpi.com This complex network ensures that systemic iron homeostasis is maintained under various physiological and pathological conditions. researchgate.netmdpi.com

Data on the interaction of pathways can be illustrated by observations in genetic models and cellular studies. For instance, mice lacking SMAD4 in hepatocytes show significantly suppressed hepcidin mRNA levels and develop severe iron overload, highlighting the critical role of the BMP-SMAD pathway in hepcidin regulation and its potential intersection with other pathways like inflammation. portlandpress.com

PathwayKey Mediators Involved in Cross-TalkInteraction with Other PathwaysOutcome on Hepcidin Expression
Iron SensingBMP6, HJV, BMP Receptors (ALK2, ALK3), SMAD1/5/8, SMAD4, HFE, TFR2Interacts with Inflammation (IL-6/STAT3) pathway; required for full inflammatory response. Modulated by Erythropoietic drive (ERFE).Generally Upregulates
InflammationIL-6, JAK1/2, STAT3Requires functional BMP/SMAD signaling for full activation.Generally Upregulates
Erythropoietic DriveERFEInhibits BMP/SMAD signaling. Effect can be impaired by high SMAD signaling.Generally Downregulates
Negative RegulatorsTMPRSS6, FKBP12TMPRSS6 cleaves HJV (BMP co-receptor). FKBP12 inhibits ALK2 (BMP receptor). Cross-talk between FKBP12 and TMPRSS6 observed.Generally Downregulates

This table summarizes the key pathways and their interactions in regulating hepcidin expression.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Hepcidin91864521
Ferroportin-
BMP6-
Hemojuvelin (HJV)-
SMAD4-
IL-6-
STAT3-
Erythroferrone (ERFE)-
TMPRSS6-
FKBP12-
ALK2-
ALK3-
HFE-
TFR2-
BMP2-

Note: PubChem CIDs for proteins (like Ferroportin, BMP6, etc.) are not directly assigned in the same way as for small molecules or peptides like Hepcidin. The CID 91864521 is for the Hepcidin peptide itself.1.

This compound, a key regulator of systemic iron homeostasis, is primarily synthesized in the liver and its expression and processing are influenced by a complex interplay of various regulatory pathways. Hepcidin's main function is to control the activity of ferroportin, the sole known iron export protein, thereby regulating iron entry into the bloodstream from dietary sources, recycled macrophages, and body stores. ashpublications.orgnih.govresearchgate.net Dysregulation of hepcidin production is central to many disorders of iron metabolism. ashpublications.org

While the search results primarily discuss "hepcidin" which refers to the biologically active forms (like hepcidin-25), the principles of regulation and cross-talk apply to the mature, active peptide responsible for ferroportin binding. PubChem identifies Hepcidin with CID 91864521, listing Hepcidin-25 (B1576460) (human) as a synonym. nih.govuni.lu

Cross-Talk and Interplay Between Regulatory Pathways

The regulation of hepcidin expression is a complex process involving multiple signaling pathways that exhibit significant cross-talk. The primary pathways influencing hepcidin include iron sensing, inflammation, and erythropoietic drive. ashpublications.orgnih.govportlandpress.com

The Bone Morphogenetic Protein (BMP)/SMAD pathway is considered central to iron-sensing mechanisms regulating hepcidin production. nih.govportlandpress.com Iron loading increases the expression of BMP6, particularly in liver sinusoidal endothelial cells, which then signals through BMP receptors and co-receptors like Hemojuvelin (HJV) on hepatocytes. ashpublications.orgnih.govresearchgate.net This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which, in complex with SMAD4, translocate to the nucleus to activate hepcidin transcription. researchgate.netashpublications.org

Inflammation is another major inducer of hepcidin, primarily mediated by Interleukin-6 (IL-6) through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govashpublications.orgmdpi.com IL-6 binding to its receptor activates JAK1/2, leading to STAT3 phosphorylation and translocation to the nucleus, where it binds to the hepcidin promoter to activate transcription. mdpi.com

Significant cross-talk exists between the inflammatory (IL-6/STAT3) and iron-sensing (BMP/SMAD) pathways. The BMP/SMAD pathway is essential for a full hepcidin response to inflammation. ashpublications.orgmdpi.com The STAT3 response element on the hepcidin promoter is located near the BMP response element, suggesting a close relationship. mdpi.com Studies have shown that inactivation of the BMP-SMAD pathway, such as through mutation of the proximal BMP response sequence or deletion of SMAD4, significantly reduces hepcidin activation by IL-6. portlandpress.commdpi.com This indicates that the complete BMP-SMAD pathway is required for IL-6-mediated hepcidin induction. mdpi.com

Erythropoietic drive negatively regulates hepcidin expression to ensure sufficient iron availability for red blood cell production. ashpublications.orgashpublications.org Erythroferrone (ERFE), secreted by erythroid precursors, is a key mediator of this suppression, acting by blocking BMP2/6 from binding to the BMP receptor complex, thereby downregulating hepcidin. researchgate.nethaematologica.org The effect of ERFE can be impaired when SMAD signaling is high, suggesting an interaction point with the iron-sensing pathway. thebloodproject.com

Furthermore, there are negative regulators that modulate these pathways. Transmembrane protease, serine 6 (TMPRSS6) cleaves HJV from the hepatocyte surface, inhibiting BMP-SMAD signaling and suppressing hepcidin production, particularly in conditions of iron deficiency. researchgate.nethaematologica.orgphysiology.org FKBP12, an immunophilin, inhibits the BMP type I receptor ALK2, also suppressing the pathway. haematologica.orgphysiology.org Recent research highlights a functional cross-talk between FKBP12 and TMPRSS6, where downregulation of FKBP12 can upregulate TMPRSS6 expression, suggesting a compensatory mechanism to control hepcidin transcription. physiology.orgphysiology.org

The interplay between these pathways allows for fine-tuning of hepcidin levels in response to the body's iron status, inflammatory signals, and erythropoietic needs. mdpi.com This complex network ensures that systemic iron homeostasis is maintained under various physiological and pathological conditions. researchgate.netmdpi.com

Data on the interaction of pathways can be illustrated by observations in genetic models and cellular studies. For instance, mice lacking SMAD4 in hepatocytes show significantly suppressed hepcidin mRNA levels and develop severe iron overload, highlighting the critical role of the BMP-SMAD pathway in hepcidin regulation and its potential intersection with other pathways like inflammation. portlandpress.com

PathwayKey Mediators Involved in Cross-TalkInteraction with Other PathwaysOutcome on Hepcidin Expression
Iron SensingBMP6, HJV, BMP Receptors (ALK2, ALK3), SMAD1/5/8, SMAD4, HFE, TFR2Interacts with Inflammation (IL-6/STAT3) pathway; required for full inflammatory response. Modulated by Erythropoietic drive (ERFE).Generally Upregulates
InflammationIL-6, JAK1/2, STAT3Requires functional BMP/SMAD signaling for full activation.Generally Upregulates
Erythropoietic DriveERFEInhibits BMP/SMAD signaling. Effect can be impaired by high SMAD signaling.Generally Downregulates
Negative RegulatorsTMPRSS6, FKBP12TMPRSS6 cleaves HJV (BMP co-receptor). FKBP12 inhibits ALK2 (BMP receptor). Cross-talk between FKBP12 and TMPRSS6 observed.Generally Downregulates

This table summarizes the key pathways and their interactions in regulating hepcidin expression.

Research Methodologies and Experimental Models for Studying Hepcidin 2

Animal Models in Hepcidin-2 (B1576447) Research

Animal models, particularly mice, are invaluable tools for studying the systemic effects and regulation of hepcidin (B1576463) and its isoforms. The existence of two hepcidin genes in mice, Hamp (encoding Hepcidin-1) and Hamp2 (encoding this compound), allows for the investigation of potential differential roles, although Hepcidin-1 (B1576454) is considered the primary functional ortholog of human hepcidin nih.govpnas.org.

Genetically Modified Mouse Models (e.g., Hamp2 knockout/overexpression)

Genetically modified mouse models have been instrumental in understanding the physiological roles of hepcidin. Hamp knockout mice exhibit severe tissue iron overload, highlighting the critical role of Hepcidin-1 in iron homeostasis nih.govpnas.orgnih.govpnas.org. Conversely, transgenic mice overexpressing Hamp display severe anemia and reduced iron overload, further supporting hepcidin's function as a key regulator of iron metabolism nih.govpnas.orgjci.orgresearchgate.net.

Induced Models for Studying this compound Responses (e.g., inflammation, iron loading, radiation)

Beyond genetic modifications, various stimuli are used to induce changes in hepcidin levels in animal models, mimicking different physiological and pathological conditions.

Iron Loading: Administration of excess iron to mice is a common method to induce increased hepcidin expression, reflecting the body's response to maintain iron balance nih.govpnas.orgresearchgate.net. This model is crucial for studying the iron-sensing pathways that regulate hepcidin synthesis.

Inflammation: Inducing inflammation, often through the administration of lipopolysaccharide (LPS), leads to increased Hamp expression in mice, consistent with hepcidin's role as a type II acute-phase protein nih.govplos.orgmdpi.com. This model is used to investigate the mechanisms by which inflammatory signals, such as IL-6, regulate hepcidin transcription via pathways like JAK/STAT3 mdpi.commdpi.com.

Radiation: Studies have shown that gamma irradiation can significantly increase the levels of urinary this compound in mice, and this increase can persist for several days depending on the radiation dose nih.gov. This finding suggests that this compound may serve as a candidate radiation-responsive molecule and highlights the use of induced models to identify biomarkers and understand the body's response to specific insults nih.gov.

Other induced models, such as those involving anemia (e.g., β-thalassemia, dietary iron deficiency, chemically induced hemolysis), are employed to study the suppression of hepcidin production in response to increased erythropoietic demand and to identify candidate erythroid regulators like erythroferrone jci.orgplos.org.

In Vitro Systems for Investigating this compound Mechanisms

In vitro systems provide controlled environments to dissect the cellular and molecular mechanisms governing hepcidin synthesis, processing, and regulation.

Cell Culture Models (e.g., HepG2 cells for isoform processing)

Hepatocellular carcinoma cell lines, particularly HepG2 cells, are widely used in hepcidin research due to their ability to express and secrete hepcidin mdpi.comnih.govnih.govnih.govniph.go.jpmdpi.comashpublications.orgashpublications.orgresearchgate.net. HepG2 cells are valuable for studying the posttranslational processing of hepcidin. Human hepcidin is synthesized as an 84-amino acid prepropeptide, which is cleaved to prohepcidin and then to the mature, bioactive 25-amino acid form (Hepcidin-25), as well as other isoforms like Hepcidin-20 (B1576446) and Hepcidin-22 nih.govnih.govnih.gov.

Studies using HepG2 cells have demonstrated that the prohormone convertase furin mediates the posttranslational processing of hepcidin nih.govnih.gov. Pulse-chase experiments in HepG2 cells have shown that in the absence of furin inhibitors, hepcidin is processed and secreted as the mature 3 kDa form (Hepcidin-25) within an hour nih.gov. In the presence of furin inhibitors, a 6 kDa form (prohepcidin) is rapidly secreted nih.gov. HepG2 cells are also used to investigate the effects of various stimuli on hepcidin isoform expression, including inflammatory cytokines like IL-6 and IL-1β, iron sources like ferric ammonium (B1175870) citrate (B86180) (FAC) and holo-transferrin, LPS, and hypoxia mimetics like CoCl2 mdpi.comniph.go.jpresearchgate.net. Research indicates that HepG2 cells primarily secrete Hepcidin-25 (B1576460), although other isoforms like Hepcidin-22 and Hepcidin-20 can also be detected and their levels influenced by stimuli nih.govniph.go.jp.

Co-culture and Organoid Systems

While less frequently highlighted in the provided search results specifically concerning this compound isoforms, co-culture and organoid systems represent more complex in vitro models that can potentially recapitulate aspects of the in vivo environment relevant to hepcidin regulation. Co-culture systems involving hepatocytes and other cell types, such as macrophages or stellate cells, could be used to study paracrine signaling that influences hepcidin expression. Organoids, three-dimensional multicellular structures that mimic organ function, offer a more physiologically relevant model compared to traditional 2D cell cultures and could potentially be applied to study hepcidin synthesis and processing in a more complex cellular architecture. Some cell-based assays involving HepG2 cells co-cultured or incubated with other components have been used to study hepcidin's interaction with ferroportin mdpi.com.

Analytical Techniques for this compound Quantification and Characterization

Accurate quantification and characterization of hepcidin and its isoforms in biological samples are crucial for research. Various analytical techniques have been developed for this purpose. These methods can be broadly categorized into mass spectrometry-based approaches and immunochemical assays.

Mass spectrometry-based methods, including LC/MS/MS, SELDI-TOF, MALDI-TOF, and ICP-MS, offer the advantage of being able to discriminate between different hepcidin isoforms, such as Hepcidin-20, Hepcidin-22, and Hepcidin-25 researchgate.netrsc.orgnih.gov. These techniques typically involve sample preparation steps, such as weak cation exchange chromatography or solid phase extraction, followed by mass analysis rsc.orgradboud-ironcenter.complos.org. The use of internal standards, including stable isotope-labeled hepcidin peptides or hepcidin analogues, is common to improve accuracy and reproducibility rsc.orgplos.org.

Immunochemical methods, such as competitive or sandwich ELISA and radioimmunoassay (RIA), are also used for hepcidin quantification researchgate.netnih.govradboud-ironcenter.complos.org. While generally more widely accessible and suitable for high-throughput analysis compared to some MS methods, most existing immunochemical assays measure the total hepcidin concentration and may not distinguish between isoforms nih.gov. However, some ELISA assays have been developed and validated for measuring hepcidin in biological fluids like serum plos.org.

The choice of analytical technique depends on the specific research question, the required sensitivity and specificity, and the available resources. Mass spectrometry is often preferred when detailed analysis of hepcidin isoforms is necessary, while ELISA can be suitable for measuring total hepcidin levels in large sample sets.

Here is a summary of common analytical techniques:

TechniquePrincipleAbility to Distinguish IsoformsSample Type (Common)AdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionsYesSerum, Urine, PlasmaHigh specificity, can identify isoformsRequires expensive equipment, sample preparation
  LC/MS/MSLiquid Chromatography coupled with Tandem MSYesSerum, Plasma, UrineHigh sensitivity and specificityComplex methodology
  MALDI-TOF MSMatrix-Assisted Laser Desorption/IonizationYesSerum, UrineRelatively high throughputCan have spectral interferences, lower reproducibility for quantification than LC-MS
  SELDI-TOF MSSurface-Enhanced Laser Desorption/IonizationYesSerum, UrineUsed for profiling and quantificationSimilar to MALDI-TOF MS limitations
  ICP-MSInductively Coupled Plasma MSPossible (indirectly via metal)VariousCan measure elemental compositionIndirect for peptide quantification
Immunochemical Assays Utilizes antibodies to detect hepcidinGenerally No (measures total)Serum, Plasma, UrineMore accessible, higher throughput (ELISA)May lack specificity for specific isoforms, potential cross-reactivity
  ELISA (Competitive/Sandwich)Enzyme-Linked Immunosorbent AssayGenerally NoSerum, Plasma, UrineWidely used, relatively high throughputMeasures total hepcidin, antibody specificity is key
  RIARadioimmunoassayGenerally NoSerum, UrineHistorically usedInvolves radioisotopes (safety concerns)

Detailed research findings using these techniques include the quantification of Hepcidin-25 as the most abundant isoform in human serum, with positive correlations observed between hepcidin isoforms and serum ferritin nih.gov. Studies have also shown that Hepcidin-22 can degrade into Hepcidin-20, a process accelerated in the presence of HepG2 cells nih.gov. Mass spectrometry methods have been validated for quantifying hepcidin isoforms in mouse serum and urine, revealing that mouse Hepcidin-1 is primarily found in serum while this compound is predominantly in urine plos.org.

Mass Spectrometry-Based Approaches (LC-MS/MS, MALDI-TOF MS, SELDI-TOF MS)

Mass spectrometry (MS)-based methods are widely used for hepcidin analysis due to their ability to distinguish between different peptide isoforms based on their mass-to-charge ratio (m/z). rsc.orgnih.govresearchgate.net Techniques like LC-MS/MS, MALDI-TOF MS, and SELDI-TOF MS have been applied for the sensitive quantification and characterization of hepcidin isoforms in various biological fluids, including serum, plasma, and urine. rsc.orgresearchgate.netnih.govskml.nl These methods often involve sample preparation steps such as solid phase extraction or weak cation exchange chromatography to enrich hepcidin peptides before MS analysis. researchgate.netskml.nl

A key advantage of MS-based methods is their capability for isoform-specific quantification, allowing researchers to measure the concentrations of hepcidin-20, hepcidin-22, and hepcidin-25 individually. rsc.orgnih.govnih.gov This is in contrast to many immunological assays that may measure total hepcidin concentration due to cross-reactivity with different isoforms. rsc.orgnih.govresearchgate.net For instance, Weak Cation Exchange Time-of-Flight Mass Spectrometry (WCX-TOF MS) has been highlighted for its specificity to bioactive hepcidin-25 and its utility in studying disorders with variable hepcidin isoform concentrations, such as chronic kidney disease. nih.gov Studies have shown that the relative contribution of hepcidin-20 to total serum hepcidin can vary significantly between healthy individuals and patients with different diseases, emphasizing the importance of isoform-specific measurement. nih.gov

Tandem mass spectrometry (MS/MS) allows for the fragmentation of hepcidin peptides and analysis of the resulting fragment ions to confirm their sequence and identify post-translational modifications. plos.orgnih.govmdpi.comresearchgate.netoup.com This technique is valuable for structural characterization and verifying the identity of detected hepcidin isoforms. For example, tandem MS analysis has been used to match the detected peaks in mouse urine samples to the deduced amino acid sequence of this compound (mouse hepcidin-25). oup.comnih.gov Fragmentation patterns can provide information about the peptide backbone and the presence of disulfide bonds. nih.govmdpi.com

Isoform-Specific Quantification

Immunological Assays (e.g., ELISA) and their Specificity to Isoforms

Immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer advantages in terms of high sample throughput and ease of use in routine laboratory settings. rsc.org Various ELISA methods have been developed for hepcidin quantification in serum and plasma. weldonbiotech.comnih.gov However, a significant limitation of many existing immunological assays is their lack of absolute specificity for individual hepcidin isoforms, often measuring the total hepcidin concentration due to varying degrees of antibody cross-reactivity. rsc.orgnih.govresearchgate.netresearchgate.net While some competitive ELISAs have been developed, achieving absolute specificity for hepcidin-25 and avoiding cross-reactivity with truncated forms like hepcidin-20 and hepcidin-22 remains a challenge. nih.govnih.govresearchgate.netresearchgate.net

Transcriptional and Proteomic Analysis (e.g., qRT-PCR, Western Blot)

Transcriptional and proteomic analyses are employed to study the regulation of hepcidin expression at the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is a common method for quantifying hepcidin mRNA levels in tissues and cells, providing insights into the transcriptional regulation of the HAMP gene. nih.govashpublications.orgxmu.edu.cnkyoto-u.ac.jpnih.gov Studies using qRT-PCR have investigated how factors like iron status, inflammation (e.g., IL-6), and other signaling pathways influence hepcidin mRNA expression in various experimental models, including liver cell lines and animal models. wikipedia.orgplos.orgnih.govnih.govashpublications.orgxmu.edu.cnkyoto-u.ac.jpnih.govthebloodproject.combiotna.net Western blotting is a proteomic technique used to detect and quantify hepcidin protein levels. While less commonly used for quantifying the small hepcidin peptide directly in biological fluids compared to MS or ELISA, Western blotting can be applied to study the expression of prohepcidin or to analyze proteins involved in hepcidin regulation and signaling pathways in cell lysates or tissue extracts. plos.orgnih.gov

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly valuable for understanding the complex regulation of hepcidin and its role in systemic iron homeostasis. These methods involve developing mathematical models and using computational tools to simulate and analyze the intricate interactions within the iron regulatory network. nih.govplos.orgbiorxiv.orgplos.orgplos.orgnih.govresearchgate.netscilit.com

Mathematical Modeling of this compound Regulation

Mathematical modeling is used to describe the dynamics of iron metabolism and the regulatory mechanisms controlling hepcidin expression and function. plos.orgbiorxiv.orgplos.orgplos.orgnih.govresearchgate.netscilit.comnih.govfigshare.com These models often incorporate the key signaling pathways that regulate hepcidin synthesis, such as the BMP/SMAD and IL-6/STAT pathways, and their interactions with factors like iron levels and inflammation. nih.govwikipedia.orgplos.orgnih.govplos.orgthebloodproject.com By simulating the system's response to different perturbations (e.g., changes in iron intake, inflammation), mathematical models can help to:

Quantitatively analyze how different factors control hepcidin expression. plos.orgnih.gov

Investigate potential mechanisms of cooperative and competitive promoter regulation by transcription factors. plos.orgnih.gov

Test hypotheses about the sufficiency of hepcidin alone in regulating iron distribution under various conditions. biorxiv.org

Simulate the effects of genetic perturbations or therapeutic interventions targeting the hepcidin-ferroportin axis. plos.orgplos.orgnih.gov

Provide insights into the dynamics of hepcidin concentrations in response to changing iron levels, showing similar trends to experimental data obtained by MS and ELISA. nih.govresearchgate.net

Bioinformatics for Gene and Protein Sequence Analysis

Bioinformatics plays a crucial role in understanding the hepcidin gene (HAMP) and its encoded protein through the analysis of nucleotide and amino acid sequences. This involves utilizing computational tools and databases to characterize gene structure, predict protein features, analyze evolutionary relationships, and identify potential functional regions.

Gene Sequence Analysis

Analysis of the HAMP gene sequence typically involves identifying key structural elements such as exons, introns, and regulatory regions like promoters and untranslated regions (UTRs) nih.govajol.infoplos.orggeneticsmr.org. Bioinformatics tools are used to predict the boundaries of these elements within the genomic DNA sequence. For instance, studies on fish hepcidin genes have identified conserved exon-intron structures similar to those in mammals, typically consisting of three exons and two introns nih.govajol.infoplos.orggeneticsmr.org. The first exon often contains the 5′ UTR, the signal peptide sequence, and part of the prodomain, while the mature peptide is encoded within the third exon, which also contains the 3′ UTR nih.govajol.infoplos.org. Analysis of the 5′ flanking region can reveal putative transcription factor binding sites, such as TATA and CAAT boxes, which are important for gene regulation nih.gov.

Databases like GenBank and Ensembl serve as repositories for hepcidin gene sequences from various species, allowing for comparative genomics studies nih.govgenecards.org. Tools like BLAST (Basic Local Alignment Search Tool) are fundamental for comparing novel hepcidin sequences against existing databases to identify homologous genes in other organisms nih.gov. This helps in understanding the conservation of the gene across different species.

Protein Sequence Analysis

Bioinformatics is extensively used to analyze the hepcidin protein sequence, which is initially synthesized as a prepropeptide and subsequently cleaved into a mature, active peptide genecards.orgscielo.br. Tools like SignalP are used to predict the signal peptide cleavage site, which is essential for the protein's secretion ajol.infoplos.orggeneticsmr.org. Prediction of furin cleavage sites (e.g., using ProP) helps in identifying the likely start of the mature peptide sequence geneticsmr.orgfrontiersin.org.

Multiple sequence alignment tools, such as ClustalX or Clustal W, are employed to align hepcidin amino acid sequences from different species nih.govajol.infoscielo.brresearchgate.net. These alignments highlight conserved regions, particularly the characteristic eight cysteine residues that form disulfide bonds crucial for the mature peptide's structure and function nih.govgeneticsmr.orgresearchgate.net. Analysis of sequence identity and similarity across species provides insights into the evolutionary conservation of hepcidin nih.govscielo.br.

Phylogenetic analysis, often performed using software like MEGA, utilizes aligned protein sequences to construct phylogenetic trees nih.govajol.infoscielo.brresearchgate.net. These trees illustrate the evolutionary relationships between hepcidin proteins from different organisms, revealing divergence and potential gene duplication events nih.govplos.orgfrontiersin.orgresearchgate.netresearchgate.net. For example, phylogenetic studies have shown that fish hepcidins can be divided into different lineages, such as HAMP1 and HAMP2, which may have undergone different selective pressures plos.orgresearchgate.net.

Protein sequence analysis also involves predicting structural features, such as secondary structure elements (e.g., beta-sheets) and potential post-translational modifications. While detailed structural analysis often requires experimental methods like NMR or X-ray crystallography (e.g., PDB entry 1m4f for Hepcidin-25) ebi.ac.ukrcsb.org, bioinformatics tools can provide predictive insights nih.gov. Databases like UniProt provide comprehensive information on hepcidin protein sequences, including known variants, post-translational modifications, and functional domains genecards.orguniprot.org.

Bioinformatics can also be applied to study protein-protein interactions involving hepcidin, such as its binding to ferroportin genecards.orgnih.gov. Tools and databases like STRING can be used for hepcidin-related gene enrichment analysis and to explore interaction networks with other proteins frontiersin.org. Sequence-based deep learning methods are also being developed to predict protein-protein interactions oup.comoup.com.

Detailed research findings from bioinformatics analyses include the identification of sequence variations within hepcidin genes in different populations or individuals plos.orgru.nl. These variations can be analyzed for their potential impact on protein function or association with diseases like hemochromatosis genecards.orgfrontiersin.org.

Below is a table summarizing some bioinformatics tools and databases commonly used in hepcidin sequence analysis:

CategoryTool/DatabaseApplication
Sequence AlignmentClustalX, Clustal WAligning multiple hepcidin nucleotide or amino acid sequences. nih.govajol.infoscielo.brresearchgate.net
Sequence ComparisonBLASTSearching for homologous sequences in databases. nih.gov
Gene Structure AnalysisVarious toolsIdentifying exons, introns, and regulatory regions. nih.govajol.infoplos.orggeneticsmr.org
Signal Peptide PredictionSignalPPredicting signal peptide cleavage sites. ajol.infoplos.orggeneticsmr.org
Mature Peptide PredictionProPPredicting furin cleavage sites and mature peptide boundaries. geneticsmr.orgfrontiersin.org
Phylogenetic AnalysisMEGA, ClustalXConstructing evolutionary trees based on sequence data. nih.govajol.infoscielo.brresearchgate.net
Protein DatabasesGenBank, UniProtAccessing hepcidin gene and protein sequences and annotations. nih.govgenecards.orguniprot.org
Protein InteractionSTRINGAnalyzing protein interaction networks. frontiersin.org
Structure DatabasesPDB, PDBeAccessing experimentally determined protein structures. ebi.ac.ukrcsb.org

This table provides an overview of the types of computational resources utilized in studying hepcidin at the sequence level.

Detailed findings from bioinformatics analyses have revealed the conservation of key structural features and evolutionary patterns of hepcidin across vertebrates researchgate.net. For instance, the mature peptide sequence is highly conserved, particularly the cysteine residues critical for its structure and interaction with ferroportin researchgate.netnih.gov. Studies comparing hepcidin sequences in different fish species have identified variations and gene duplications that may contribute to functional diversification, such as distinct roles in iron regulation and antimicrobial defense plos.orgfrontiersin.orgresearchgate.net.

Bioinformatics also supports the analysis of hepcidin expression data, including mRNA levels in different tissues and under various conditions, which can be correlated with sequence features and evolutionary history nih.govajol.infoplos.orggeneticsmr.orgfrontiersin.org.

Interactions with Other Biological Systems and Research Implications

Hepcidin-2 (B1576447) and Specific Cellular Compartments/Cell Types

The influence of hepcidin (B1576463), including its isoforms, extends to specific cell types and compartments involved in iron metabolism and other functions.

Hepatocyte-Macrophage Axis

The hepatocyte-macrophage axis is central to systemic iron homeostasis, with hepatocytes producing the majority of circulating hepcidin and macrophages playing a key role in iron recycling. Hepcidin acts on ferroportin, the sole known iron exporter, which is highly expressed on macrophages and hepatocytes, leading to its internalization and degradation and thus trapping iron within these cells. nih.govnih.gov While Hepcidin-25 (B1576460) is the primary mediator of this interaction, the potential role or presence of this compound in this axis is a subject of research, particularly in understanding the nuances of iron regulation in different physiological and pathological states. In mammals, hepcidin efficiently controls iron recycling by the macrophage-liver axis. researchgate.net Studies involving macrophage/hepatocyte co-cultures have shown that hepatocyte hepcidin can be induced, mediated by STAT3 signaling, which is potentiated under low oxygen levels. researchgate.net Although these studies primarily focus on the main hepcidin peptide, they provide a framework for investigating the potential involvement of this compound in the complex interplay between hepatocytes and macrophages in iron handling.

Pancreatic Function and this compound Expression

Emerging evidence suggests that hepcidin is expressed in the pancreas, specifically in the beta-cells of the islets of Langerhans. bioscientifica.combioscientifica.comnih.govresearchgate.net Immunohistochemical studies have localized hepcidin to insulin-storing secretory granules in beta-cells. bioscientifica.combioscientifica.comnih.govresearchgate.net This localization suggests a potential role for pancreatic beta-cells in iron metabolism beyond their primary function in glucose regulation. bioscientifica.combioscientifica.comnih.govresearchgate.net The expression of hepcidin in beta-cells has been shown to be regulated by iron. bioscientifica.combioscientifica.comnih.govresearchgate.net While much of this research refers to hepcidin generally, studies in mice have specifically investigated this compound expression in the pancreas. One study reported that pancreas this compound expression was most highly expressed in C57Bl/6 mice, although intravenous iron administration did not increase mouse pancreas this compound mRNA levels. plos.org This indicates a potential tissue-specific regulation of this compound expression in the pancreas. The co-release of insulin (B600854) and hepcidin from beta-cells may link the regulation of iron and glucose metabolisms at the pancreatic level. bioscientifica.combioscientifica.com

Kidney and Urinary Excretion/Processing of Hepcidin Isoforms

The kidney plays a significant role in the clearance and processing of circulating hepcidin and its isoforms. Hepcidin is filtered by the glomerulus and largely reabsorbed and degraded in the proximal tubules, a process that may involve megalin-mediated endocytosis. ashpublications.orgnjmonline.nldiscmedicine.comnih.govnih.gov While the fractional excretion of hepcidin is normally low, a small proportion is detected in urine. ashpublications.orgnjmonline.nldiscmedicine.comnih.gov Hepcidin-20 (B1576446) and Hepcidin-22 are N-terminally truncated forms of Hepcidin-25 that are thought to be inactive degradation products and are more prominent in urine than in serum. discmedicine.comnih.gov Hepcidin-20 appears to increase disproportionately in chronic kidney disease. discmedicine.comnih.gov Studies in mice have shown that circulating Hepcidin-25 is filtered and degraded into smaller isoforms detected in urine but not plasma. nih.gov Hepcidin has also been shown to be synthesized locally in the mouse kidney, specifically in the distal nephron segment, although it is unclear if this locally synthesized hepcidin is excreted in the urine. nih.govmdpi.com The kidney's role in hepcidin clearance is significant, and impaired kidney function leads to decreased hepcidin clearance and elevated hepcidin levels. bloodresearch.or.kr Urinary hepcidin levels can correlate with serum levels, but this relationship can be altered in renal diseases. ashpublications.org Urinary hepcidin measurements may be useful in specific conditions, such as noninvasive measurement in children or screening in low-resource settings. ashpublications.orgjlabphy.org

Interplay with Inflammatory and Immune Responses (General Mechanisms)

Inflammation is a major inducer of hepcidin expression, primarily mediated by pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govmdpi.comnih.govfrontiersin.org This inflammatory-driven increase in hepcidin leads to decreased serum iron levels by trapping iron within macrophages and hepatocytes and reducing dietary iron absorption. nih.govnih.govfrontiersin.org This hypoferremia is thought to be a defense mechanism to limit iron availability to invading pathogens. nih.govfrontiersin.org The IL-6/JAK/STAT3 pathway is a key signaling route for hepcidin induction during inflammation. nih.govmdpi.com While the primary focus of inflammatory regulation is on Hepcidin-25, the broader context of hepcidin's role in inflammation and immunity provides a backdrop for understanding potential contributions of isoforms like this compound. Studies in mice have shown that while inflammation increases hepcidin-1 (B1576454) (Hepcidin-25), it can repress this compound in the liver, suggesting differential regulation of these isoforms during inflammatory states. plos.org This highlights the complexity of hepcidin isoform regulation in response to immune signals.

This compound in Cancer Research Contexts (Mechanistic Studies)

Deregulation of the hepcidin-ferroportin axis is increasingly recognized in various cancers, influencing tumor growth, progression, and the tumor microenvironment. researchgate.netoup.comnih.govmdpi.com Hepcidin expression can be upregulated in cancer cells and the tumor microenvironment, often driven by inflammatory mediators like IL-6 or through other pathways like the Wnt pathway. researchgate.netnih.govmdpi.com Increased hepcidin in the tumor microenvironment can lead to iron sequestration within tumor cells by reducing ferroportin expression, potentially supporting tumor cell survival and proliferation, as cancer cells often have high iron demands. researchgate.netoup.commdpi.com High hepcidin levels have also been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process associated with increased cancer cell migration and invasion. researchgate.net While many cancer studies focus on the role of Hepcidin-25, the potential involvement of this compound in cancer biology is an area for mechanistic investigation. The differential regulation of Hepcidin-1 and this compound observed in inflammatory contexts in mice plos.org suggests that these isoforms might have distinct roles or contributions in the complex interplay between iron metabolism, inflammation, and cancer. Research into the specific mechanisms by which this compound might influence tumor cell iron handling, immune evasion, or other cancer-related processes is crucial for a comprehensive understanding. Studies have shown that tumor-derived hepcidin can increase intracellular iron concentrations in cancer cell lines, promoting proliferation and anti-apoptotic properties. nih.gov

Future Directions and Unexplored Avenues in Hepcidin 2 Research

Elucidation of Full Biological Repertoire of Mouse Hepcidin-2 (B1576447) Beyond Iron Metabolism

While Hepcidin-1 (B1576454) in mice is primarily associated with iron metabolism, the biological functions of mouse this compound remain less understood, particularly beyond iron regulation. Research suggests that hepcidin (B1576463), in general, plays roles in inflammation regulation, the hypoxia response, and bone development in mice. biologists.com Furthermore, local production of hepcidin by various cell types, such as macrophages, fat cells, and cardiomyocytes, hints at its involvement in diverse regulatory mechanisms beyond systemic iron control. haematologica.org Future research should aim to comprehensively explore the specific roles of mouse this compound in these and potentially other biological processes, utilizing advanced genetic and cellular models to delineate its unique contributions.

Defining the Precise Physiological Roles of Human Hepcidin-20 (B1576446) and Hepcidin-22

Human Hepcidin-20 and Hepcidin-22 are N-terminally truncated isoforms of Hepcidin-25 (B1576460) found in biological fluids like serum and urine. haematologica.orgnih.govsemanticscholar.org Despite their presence, their specific physiological functions are not yet fully elucidated. nih.govjournal-imab-bg.orgfrontiersin.org While Hepcidin-20 has demonstrated antimicrobial activity in vitro, its contribution to host defense in vivo at physiological concentrations is unclear. haematologica.orgmedchemexpress.com Hepcidin-22 has primarily been detected in urine, leading to the hypothesis that it might be a degradation product of Hepcidin-25. haematologica.orgfrontiersin.org Future studies are needed to definitively establish whether these isoforms have distinct biological activities independent of Hepcidin-25, potentially in areas beyond iron metabolism, such as antimicrobial defense or signaling roles. Investigating their interactions with potential receptors or binding partners, other than ferroportin (the primary target of Hepcidin-25), is crucial.

Identification of Novel Regulatory Components Specific to this compound

The regulation of hepcidin expression, particularly Hepcidin-25, involves complex pathways, including the BMP/SMAD, IL-6/STAT3, and HFE-TFR2 pathways, influenced by factors like iron levels, inflammation, and erythropoietic activity. semanticscholar.orgmdpi.commdpi.comthebloodproject.comashpublications.orgmdpi.comportlandpress.com However, the specific regulatory mechanisms governing the production and activity of Hepcidin-20 and Hepcidin-22 are not well-defined. Research has identified novel regulators of hepcidin synthesis, including components of the Ras/RAF MAPK and mTOR pathways, and new transcriptional machinery. thebloodproject.com Future research should focus on identifying regulatory components and signaling pathways that specifically influence the expression, processing, and secretion of Hepcidin-20 and Hepcidin-22, potentially revealing unique regulatory networks distinct from those controlling Hepcidin-25.

Advanced Methodological Development for Isoform-Specific Analysis

Accurate measurement and differentiation of hepcidin isoforms in biological samples remain a methodological challenge. While mass spectrometry-based assays can distinguish between different isoforms, immunoassays may detect multiple forms, leading to discrepancies in measured levels. nih.govresearchgate.net The development of highly sensitive and specific analytical methods capable of quantifying individual hepcidin isoforms (Hepcidin-20, Hepcidin-22, and Hepcidin-25) is essential for advancing research in this field. nih.govoup.com Improved methodologies will enable more precise studies on the physiological concentrations, tissue distribution, and dynamic changes of each isoform in various physiological and pathological conditions.

Exploration of this compound Cross-Species Conservation and Divergence

Hepcidin peptides are found in various species, including mammals, amphibians, and fish, with conserved cysteine residues crucial for their structure. haematologica.orgashpublications.orgbiologists.com While the iron-regulatory function of hepcidin appears conserved, there are variations in the number and sequences of hepcidin genes and peptides across species. frontiersin.orgashpublications.org For instance, mice have two hepcidin genes, hepc-1 and hepc-2, with hepc-1 being primarily linked to iron metabolism. frontiersin.org Exploring the cross-species conservation and divergence of this compound sequences, structures (like the disulfide bond patterns) ashpublications.org, and functions will provide valuable evolutionary insights and may highlight conserved or unique biological roles relevant to human health. researchgate.netbiologists.commedchemexpress.comnih.gov

Mechanistic Insights into this compound Involvement in Systemic Responses (e.g., stress, specific diseases)

Emerging evidence suggests that hepcidin is involved in systemic responses beyond its primary role in iron homeostasis, including responses to stress and various diseases. nih.govoup.comresearchgate.netinstitutcochin.frturkjnephrol.org For example, psychological stress has been shown to impair systemic iron metabolism by activating the hepcidin-ferroportin axis. researchgate.net Elevated hepcidin levels are also observed in inflammatory conditions and chronic kidney disease. nih.govturkjnephrol.org Future research should investigate the specific involvement of Hepcidin-20 and Hepcidin-22 in these systemic responses. Understanding the mechanisms by which these isoforms are regulated during stress or disease states and their potential contributions to the observed physiological changes is a critical area for future exploration.

Q & A

Q. What experimental methods are recommended for detecting Hepcidin-2 in murine tissues?

this compound can be reliably detected in formalin-fixed paraffin-embedded (FFPE) or frozen murine liver tissues using monoclonal antibodies such as ab190775 (Anti-Hepcidin + this compound [EPR18937]). Key protocols include:

  • Immunohistochemistry (IHC): Dilute primary antibody to 1:100, followed by HRP- or fluorophore-conjugated secondary antibodies (e.g., ab97051 or ab150077 at 1:500–1:1000 dilutions). Counterstain with DAPI for nuclear visualization .
  • Western Blot (WB): Use recombinant this compound fragments (e.g., GST-tagged aa24-83) as positive controls. Ensure exposure times are optimized to avoid saturation (e.g., 1–2 seconds for chemiluminescence detection) .

Q. What is the primary mechanism of this compound in systemic iron regulation?

this compound binds to ferroportin, the iron exporter on enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This post-translational regulation reduces cellular iron efflux, completing a feedback loop where iron levels modulate hepcidin secretion, which in turn controls ferroportin surface expression . Key evidence includes in vitro binding assays and iron export measurements in ferroportin-expressing cell lines .

Q. How is this compound expression regulated under inflammatory conditions?

this compound transcription is upregulated by interleukin-6 (IL-6) via the JAK/STAT3 pathway during inflammation. Experimental validation involves:

  • qPCR/ELISA: Measure mRNA/protein levels in hepatocyte cultures treated with IL-6 or lipopolysaccharide (LPS).
  • STAT3 Knockdown: Use siRNA or CRISPR-Cas9 to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in iron metabolism across species?

Discrepancies often arise from interspecies variability (e.g., murine vs. human hepcidin isoforms) and experimental design differences. To address this:

  • Standardize Models: Use transgenic mice expressing human this compound or humanized ferroportin.
  • Control Variables: Monitor baseline iron status, inflammation markers, and hormonal influences (e.g., erythropoietin) across studies .

Q. What methodologies are suitable for analyzing this compound’s biphasic response to radiation exposure?

this compound secretion in urine post-radiation shows dose-dependent delays (≥1 Gy) and biphasic peaks at low doses (0.25–0.5 Gy). Recommended approaches:

  • MALDI-TOF Mass Spectrometry: Quantify urinary this compound peaks at 8–48 h and 120–168 h post-exposure.
  • Correlation with Biomarkers: Pair with oxidative stress markers (e.g., 8-OHdG) to link radiation response to iron dysregulation .

Q. How can researchers validate novel this compound interactions identified via proteomic screens?

For putative binding partners (e.g., non-ferroportin targets):

  • Co-Immunoprecipitation (Co-IP): Use crosslinking agents (e.g., DSS) to stabilize transient interactions in hepatocyte lysates.
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, Kon/Koff) with purified proteins.
  • Functional Assays: Test iron export activity in ferroportin-knockout models to isolate new mechanisms .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in this compound detection across immunohistochemistry studies?

FactorImpactMitigation Strategy
Antibody SpecificityCross-reactivity with Hepcidin-1Validate using isoform-specific knockout tissues
Fixation MethodOverfixation masks epitopesLimit formalin exposure to <24 h; optimize antigen retrieval
Tissue HeterogeneityRegional expression in liverUse whole-tissue sections, not microarrays

Q. How should researchers address conflicting results in this compound’s role in anemia of chronic disease (ACD)?

  • Meta-Analysis: Pool data from studies using standardized anemia definitions (e.g., WHO criteria) and hepcidin measurement platforms.
  • Subgroup Stratification: Analyze results by inflammatory etiology (e.g., rheumatoid arthritis vs. sepsis) to identify context-specific roles .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound knockout phenotypes?

  • Longitudinal Mixed Models: Account for time-dependent changes in iron parameters (e.g., serum ferritin, transferrin saturation).
  • Pathway Analysis: Use tools like IPA or DAVID to link transcriptomic data to iron-related pathways .

Q. How can researchers ensure reproducibility in this compound studies?

  • Preclinical Checklists: Adhere to NIH guidelines for reporting animal studies (e.g., sex/age-matched controls, n ≥ 8/group).
  • Open Data: Share raw mass spectrometry files (e.g., via ProteomeXchange) and IHC quantification pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.